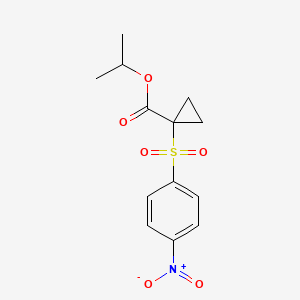

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Description

Cyclopropanecarboxylic acid derivatives are notable for their strained three-membered ring, which confers unique reactivity and stability profiles. The target compound, Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester (CAS: Not explicitly provided in evidence), features a cyclopropane core substituted with a carboxylic acid ester group (1-methylethyl ester) and a 4-nitrophenylsulfonyl moiety.

Such compounds are often intermediates in organic synthesis or explored for pharmaceutical applications due to their modular reactivity .

Properties

CAS No. |

145348-27-2 |

|---|---|

Molecular Formula |

C13H15NO6S |

Molecular Weight |

313.33 g/mol |

IUPAC Name |

propan-2-yl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H15NO6S/c1-9(2)20-12(15)13(7-8-13)21(18,19)11-5-3-10(4-6-11)14(16)17/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

WUAIGAOSYROCOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid Chloride Route

Step 1: Preparation of Cyclopropanecarboxylic Acid Chloride

Cyclopropanecarboxylic acid is converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Step 2: Reaction with 4-nitrophenyl sulfonyl isopropanol

The acid chloride reacts with 4-nitrophenyl sulfonyl-substituted isopropanol in an inert solvent such as dry benzene or toluene. Pyridine or triethylamine is used as a base to neutralize the generated HCl, facilitating ester formation.

Step 3: Workup and Purification

The reaction mixture is washed with aqueous acidic and basic solutions to remove pyridine hydrochloride and other impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel chromatography to yield the pure ester as a pale yellow oil.

This method is documented in patents describing the preparation of cyclopropanecarboxylic acid esters with various aromatic sulfonyl groups, highlighting its efficiency and mild reaction conditions.

Alternative Method: Direct Esterification from Acid and Alcohol

The cyclopropanecarboxylic acid or its methyl ester can be reacted directly with the sulfonylated alcohol under acidic or basic catalysis.

Sodium alkoxide catalysts (e.g., sodium methoxide) facilitate the esterification, often in inert solvents like toluene or benzene, at temperatures ranging from room temperature to reflux.

This method may require longer reaction times and careful control of reaction conditions to prevent side reactions.

Cyclopropanecarboxylic Acid Synthesis as a Precursor

Since the ester synthesis depends on availability of cyclopropanecarboxylic acid or its derivatives, efficient preparation of the acid is crucial.

Cyclization of 4-chlorobutyric acid derivatives : 4-chlorobutyric acid methyl ester is cyclized using sodium hydroxide and phase transfer catalysts to yield cyclopropanecarboxylic acid methyl ester. The methyl ester is then hydrolyzed to the acid if needed.

Use of formic acid and alkylbenzenesulfonic acid catalysts : Cyclopropanecarboxylic acid esters can be prepared by reacting suitable precursors with formic acid in the presence of sulfonic acid catalysts at elevated temperatures (90–150 °C), followed by distillation to isolate the ester.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 20–150 °C (depending on step) | Higher temperatures accelerate cyclization and esterification but may cause side reactions |

| Solvent | Benzene, toluene, acetone, inert solvents | Solvent choice affects solubility and reaction rate; inert solvents preferred to avoid side reactions |

| Catalyst/Base | Pyridine, triethylamine, sodium alkoxides | Facilitate ester bond formation and neutralize acids formed |

| Pressure | Atmospheric to slight vacuum (500–1000 hPa) | Vacuum distillation improves product isolation and purity |

| Reaction Time | 0.5–24 hours | Longer times improve conversion but must be balanced against decomposition risk |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyclopropanecarboxylic acid synthesis | 4-chlorobutyric acid methyl ester, NaOH, phase transfer catalyst, 90–150 °C | High yield (~90%), scalable | Requires chlorinated solvents, careful handling |

| Acid chloride formation | Thionyl chloride or oxalyl chloride, anhydrous conditions | High reactivity, fast reaction | Requires moisture-free environment, corrosive reagents |

| Esterification with sulfonyl alcohol | 4-nitrophenyl sulfonyl isopropanol, pyridine, benzene/toluene, RT to reflux | Mild conditions, high purity product | Use of toxic solvents, need for chromatography |

| Direct esterification | Cyclopropanecarboxylic acid or methyl ester, sodium alkoxide, inert solvent | Simpler reagents | Longer reaction times, possible lower yields |

Research Findings and Industrial Relevance

The cyclopropanecarboxylic acid esters prepared by these methods have been shown to possess excellent insecticidal activity with low mammalian toxicity, making them valuable for pesticide development.

Industrial processes emphasize catalyst recycling, vacuum distillation, and solvent recovery to improve economics and environmental impact.

Recent advances focus on improving yields and reducing hazardous solvents, with some methods employing sodium nitrite and sulfuric acid catalysis for related cyclopropane derivatives.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include cyclopropanecarboxylic acid derivatives, amino-substituted compounds, and various ester-substituted products .

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structural attributes make it a promising candidate for the development of new pharmaceuticals. Its ability to interact with various biological macromolecules can be harnessed to design drugs targeting specific diseases.

- Antimicrobial Activity : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties. The sulfonyl group may enhance this activity by facilitating interactions with bacterial enzymes or receptors, making it a potential lead compound for antibiotic development.

- Anti-inflammatory Agents : The compound may also possess anti-inflammatory properties due to its ability to modulate immune responses. Studies exploring its effects on inflammatory pathways could lead to novel treatments for conditions such as arthritis or other inflammatory diseases.

Organic Synthesis

- Synthetic Intermediates : Cyclopropanecarboxylic acid derivatives are valuable intermediates in organic synthesis. They can be used to create more complex molecules through reactions such as nucleophilic substitutions or cycloadditions.

- Reactivity Studies : The unique reactivity of the cyclopropane ring offers opportunities for studying reaction mechanisms and developing new synthetic methodologies. This includes exploring its behavior under various conditions (e.g., acidic or basic environments) to yield different products.

Biological Interaction Studies

Research into the interactions of cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester with biological macromolecules is ongoing. Potential areas of investigation include:

- Protein Binding Studies : Understanding how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.

- Nucleic Acid Interactions : Investigating its effects on DNA or RNA could reveal applications in gene therapy or as a molecular probe in genetic research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : Cyclopropanecarboxylic acid, 1-[3'-[6-[1-methyl-1-(methylsulfonyl)ethyl]-8-quinolinyl][1,1'-biphenyl]-4-yl]-, methyl ester ()

- Key Differences: Replaces the 4-nitrophenylsulfonyl group with a bulky biphenyl-quinolinyl substituent and a methylsulfonyl-ethyl group.

- Implications: The extended aromatic system increases molecular weight (MW: ~500 g/mol inferred) and may enhance π-π stacking interactions, useful in materials science or kinase inhibition. The methyl ester (vs.

Compound B : [ (1S, 2R) -2- (4-Chlorophenyl) -2-propan-2-yloxycarbonylcyclopropyl] methylazanium chloride ()

- Key Differences: Substitutes the 4-nitrophenylsulfonyl with a 4-chlorophenyl group and adds an aminomethyl moiety.

- Implications : The chloro group is electron-withdrawing but less so than nitro, moderating electrophilicity. The zwitterionic structure (azanium chloride) enhances water solubility (MW: 304.21 g/mol), contrasting with the target compound’s lipophilicity .

Compound C : 2,2-dimethyl-3-(2-methyl-1-propenyl)-cyclopropanecarboxylic acid 1-methylethyl ester (CAS 5458-64-0, )

- Key Differences : Features dimethyl and propenyl substituents instead of sulfonyl-nitro groups.

- Implications: The alkyl substituents increase hydrophobicity, favoring lipid bilayer penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Inferred from structural data.

Research Findings

- Electron-Withdrawing Effects : The 4-nitrophenylsulfonyl group in the target compound significantly enhances electrophilicity at the sulfonyl oxygen, making it prone to nucleophilic substitution—a trait exploited in prodrug design .

- Biological Activity : Compound B’s zwitterionic structure () has been linked to ion-channel modulation, whereas the target compound’s nitro group may confer antibacterial or antiparasitic activity via redox cycling .

- Synthetic Utility : Compound C’s propenyl group () enables photochemical reactions, while the target compound’s ester group facilitates enzymatic cleavage in drug delivery systems .

Biological Activity

Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester (CAS No. 1759-53-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropane ring attached to a carboxylic acid moiety and a sulfonyl group linked to a nitrophenyl group. The molecular formula is , with a molecular weight of approximately 263.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N O₄S |

| Molecular Weight | 263.29 g/mol |

| Melting Point | 14-17 °C |

| Density | 1.081 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 |

Biological Activity

Research indicates that cyclopropanecarboxylic acids and their derivatives exhibit various biological activities, including:

- Antiviral Activity : The compound has been studied for its potential as an inhibitor of Hepatitis C Virus (HCV) replication. Its structural features may enhance interactions with viral proteins, leading to effective inhibition.

- Enzyme Inhibition : The sulfonyl group can interact with biological macromolecules such as enzymes, potentially inhibiting their activity. This mechanism is significant in drug design for targeting specific pathways in diseases like cancer.

- Pharmacological Applications : Due to its unique reactivity, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of PARP-1 inhibitors which are crucial in cancer therapy .

Case Studies

Several studies have highlighted the biological significance of cyclopropanecarboxylic acid derivatives:

- HCV Replication Inhibition : A study demonstrated that derivatives of cyclopropanecarboxylic acid effectively inhibited HCV replication in vitro, suggesting potential therapeutic applications in antiviral drug development.

- Enzyme Interaction Studies : Research has shown that cyclopropanecarboxylic acid derivatives can inhibit carboxylesterases (CEs), enzymes involved in drug metabolism. This inhibition can affect the pharmacokinetics of various drugs and enhance their efficacy .

- Synthesis of PARP-1 Inhibitors : The compound has been utilized in synthesizing substituted phthalazinones that act as potent inhibitors of PARP-1, which plays a critical role in DNA repair mechanisms associated with cancer cells .

The biological activity of this compound can be attributed to:

- Reactivity of the Cyclopropane Ring : The strained cyclopropane structure allows for unique chemical reactivity that can be exploited in biological systems.

- Sulfonyl Group Interactions : The presence of the sulfonyl group enhances binding affinity to target proteins or enzymes, facilitating inhibition or modulation of their activity.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires precise control of sulfonation and esterification steps. A common route involves sulfonating a phenyl-substituted cyclopropane precursor (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid ) using agents like sulfur trioxide or chlorosulfonic acid. The nitro group is introduced via nitration or by starting with a pre-functionalized 4-nitrophenylsulfonyl chloride. Esterification with isopropyl alcohol under acidic conditions (e.g., HCl catalysis) completes the process. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to remove by-products like unreacted sulfonyl chlorides .

Q. How can the ester and sulfonyl groups be characterized experimentally?

- Ester group : In H NMR, the isopropyl group shows a doublet at δ ~1.2–1.3 ppm (CH) and a septet at δ ~5.0 ppm (CH).

- Sulfonyl group : The 4-nitrophenylsulfonyl moiety exhibits distinct aromatic protons (δ ~8.2–8.4 ppm for ortho-nitro protons) and symmetric SO stretching vibrations at ~1350 cm (IR). X-ray crystallography (as demonstrated for similar cyclopropane derivatives ) can confirm spatial arrangement.

Q. What stability challenges arise during storage, and how are they mitigated?

The nitro group confers photosensitivity, requiring storage in amber glass under inert atmospheres (N or Ar). Hydrolytic degradation of the ester under humid conditions can be minimized using desiccants. Stability studies in solvents like DMSO or acetonitrile at 4°C are recommended for long-term storage .

Advanced Research Questions

Q. How does the sulfonyl group influence the cyclopropane ring’s electronic and steric properties?

The electron-withdrawing sulfonyl group increases ring strain by polarizing the cyclopropane C–C bonds, making the ring more susceptible to nucleophilic attack. Density Functional Theory (DFT) studies can model charge distribution, revealing enhanced electrophilicity at the cyclopropane carbons adjacent to the sulfonyl group. Comparative NMR data for analogous compounds (e.g., 1-(4-chlorophenyl) derivatives ) support these electronic effects.

Q. What methodologies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from reaction conditions. For example:

- Acid-catalyzed esterification (e.g., HCl in water ) may favor hydrolysis side reactions.

- Electro-induced methods (e.g., Hofmann rearrangement ) reduce by-products but require specialized equipment. Researchers should optimize parameters (temperature, solvent polarity, catalyst loading) and use kinetic profiling (via in situ IR or HPLC) to identify optimal pathways.

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Molecular dynamics (MD) simulations and docking studies can assess interactions with enzymes or metal catalysts. For instance, the nitro group’s electron-deficient nature may facilitate π-stacking in enzyme active sites. DFT calculations (e.g., using Gaussian or ORCA) can map transition states for ring-opening reactions, aiding in designing catalytic asymmetric syntheses .

Q. What role does the nitro group play in structure-activity relationship (SAR) studies?

The nitro group enhances binding to electron-rich biological targets (e.g., nitroreductases) and serves as a redox-active moiety in prodrug design. Comparative studies with de-nitrated analogs (e.g., 1-(phenylsulfonyl) derivatives ) can isolate its contribution to bioactivity. Electrochemical assays (cyclic voltammetry) quantify its reduction potential, critical for prodrug activation .

Methodological Notes

- Contradiction Analysis : When comparing synthetic routes, prioritize reaction monitoring (e.g., TLC/HPLC) to track intermediate stability. For example, sulfonation intermediates may degrade under prolonged heating .

- Safety : The sulfonyl and nitro groups pose toxicity risks. Use fume hoods and personal protective equipment (PPE) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.